Cdk4 Inhibitor

Übersicht

Beschreibung

Cyclin-dependent kinase 4 (CDK4) is a critical mediator of cellular transition into the S phase and is important for the initiation, growth, and survival of many cancer types . CDK4 inhibitors are a class of medicines used to treat certain types of metastatic breast cancer . They have rapidly become a new standard of care for patients with advanced hormone receptor-positive breast cancer . The CDK4/6 complex acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase and its deregulation or overexpression induces abnormal cell proliferation and cancer development .

Synthesis Analysis

Efforts toward finding potent CDK4 inhibitors for cancer therapy have led to the design, synthesis, and evaluation of a series of fluorine-substituted pyrrolo[2,3-d]pyrimidine derivatives . The selective CDK4 inhibitor 9a has demonstrated antitumor activity via G1 phase cell cycle arrest .

Molecular Structure Analysis

Most CDK4/6 selective inhibitors have similar skeletons and branches . Four decisive factors (capability as a hydrogen bond donor and acceptor, hydrophobicity, electrostatic potential) are highly desirable for potent inhibitory activity and selectivity .

Chemical Reactions Analysis

INK4 proteins bind to and inhibit monomeric CDK4 or CDK6 by displacing CDK4 or CDK6 from the heat shock protein 90 (HSP90) co-chaperone CDC37, disrupting their correct folding and assembly, and inducing a conformational change in CDK4 or CDK6 that weakens associations with cyclin D .

Physical And Chemical Properties Analysis

The x-ray structure of active CDK4-cyclin D3 bound to the CDK4/6 inhibitor abemaciclib provides key insights into the catalytically-competent complex . The effect of CDK4/6 inhibitors on CDK4 T172 phosphorylation has been explored, despite its role as a potential biomarker of CDK4/6 inhibitor response .

Wissenschaftliche Forschungsanwendungen

CDK4/6 Inhibitor Resistance :

- CDK4/6 inhibitors are mainly used in hormone receptor-positive/human epidermal growth factor receptor 2 (HER2) negative breast cancer combined with endocrine therapy.

- Resistance to these drugs affects their efficacy.

- Research trends focus on drugs like Palbociclib and Abemaciclib, and resistance mechanisms involving pathways like MEK, PI3K-AKT-MTOR, EGFR, and MAPK (Pang, Li, & Sheng, 2022).

Clinical Development and Therapy :

- CDK4/6 inhibitors, especially combined with other treatments, have shown success in cancer therapy.

- These inhibitors play a significant role in regulating the cell cycle, particularly in breast cancer treatment (Sherr, Beach, & Shapiro, 2016).

Induction of T Cell Memory :

- CDK4/6 inhibitors promote the acquisition of T cell memory, enhancing anti-tumor immunity.

- They have shown potential in improving the efficacy of therapies like CAR-T cells and immune checkpoint blockade (Lelliott et al., 2021).

Promotion of Anti-Tumor Immunity :

- These inhibitors enhance tumor immunogenicity by activating expression of endogenous retroviral elements and stimulating type III interferons production.

- This process enhances tumor antigen presentation and suppresses regulatory T cell proliferation (Goel et al., 2017).

Application in Malignant Solid Tumors :

- CDK4/6 inhibitors show potential as broad-spectrum anti-tumor drugs.

- They might work effectively in tumors with high CDK4/6 gene expression, and their effects may be enhanced by combining them with inhibitors of pathways like RAS, PI3K, Myc, and p53 (Du et al., 2020).

Research and Development Trends :

- CDK4/6 inhibitors' development has spanned over two decades, focusing on breast cancers initially and then expanding to other cancers.

- Research has also focused on adverse effects and drug resistance associated with these inhibitors (Lai et al., 2021).

Zukünftige Richtungen

The clinical success of CDK4/6 inhibitors has created several challenges, such as how to address acquired resistance, identifying which patients are most likely to benefit from therapy prior to treatment, and understanding the optimal timing of administration and sequencing of these agents . Ongoing research efforts are attempting to address these various challenges . The discovery of the catalytic subunit cyclin-dependent kinase (CDKs), which interacts with the regulatory subunit cyclins, serves as a checkpoint in the cell division and growth process .

Eigenschaften

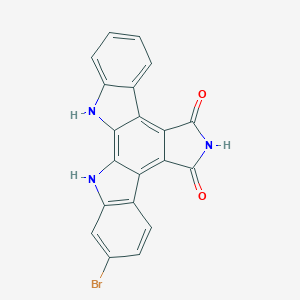

IUPAC Name |

6-bromo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10BrN3O2/c21-8-5-6-10-12(7-8)23-18-14(10)16-15(19(25)24-20(16)26)13-9-3-1-2-4-11(9)22-17(13)18/h1-7,22-23H,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFKDDRQSNVETB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C5C6=C(C=C(C=C6)Br)NC5=C3N2)C(=O)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00416208 | |

| Record name | Cdk4 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cdk4 Inhibitor | |

CAS RN |

546102-60-7 | |

| Record name | K-00024 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0546102607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cdk4 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | K-00024 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ73ATU8W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine](/img/structure/B57639.png)